molecular formula C23H22N2O3S2 B11356600 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11356600
M. Wt: 438.6 g/mol
InChI Key: DTFCKYLCEQNRLR-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves multiple steps. The starting materials typically include 9-ethyl-6H-dibenzo[c,e][1,2]thiazine and 2-(methylsulfanyl)aniline. The synthetic route involves the following steps:

    Formation of the thiazine ring: This step involves the cyclization of the starting materials under acidic or basic conditions.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide include other dibenzo[c,e][1,2]thiazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H22N2O3S2/c1-3-16-12-13-20-18(14-16)17-8-4-7-11-22(17)30(27,28)25(20)15-23(26)24-19-9-5-6-10-21(19)29-2/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

DTFCKYLCEQNRLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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